Pyrazolidine-3,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential as Herbicide

One area of research investigating pyrazolidine-3,5-dione is its potential as a herbicide, specifically targeting C4 plants. C4 plants, including many common weeds, utilize a specific photosynthetic pathway. A study published in the journal Pest Management Science identified pyrazolidine-3,5-dione derivatives as a new class of molecules exhibiting inhibitory effects on an enzyme crucial to the C4 photosynthetic pathway in certain weeds. The research suggests that these derivatives might offer selectivity towards C4 plants compared to C3 plants, which are most cultivated crops, making them potentially valuable for weed control [].

Other Research Areas

Beyond its herbicidal potential, pyrazolidine-3,5-dione is also being explored in other scientific research areas. Some examples include:

- Development of new pharmaceuticals: Pyrazolidine-3,5-dione serves as a building block for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry [].

- Organic synthesis: The unique chemical properties of pyrazolidine-3,5-dione make it a valuable reagent in various organic reactions [].

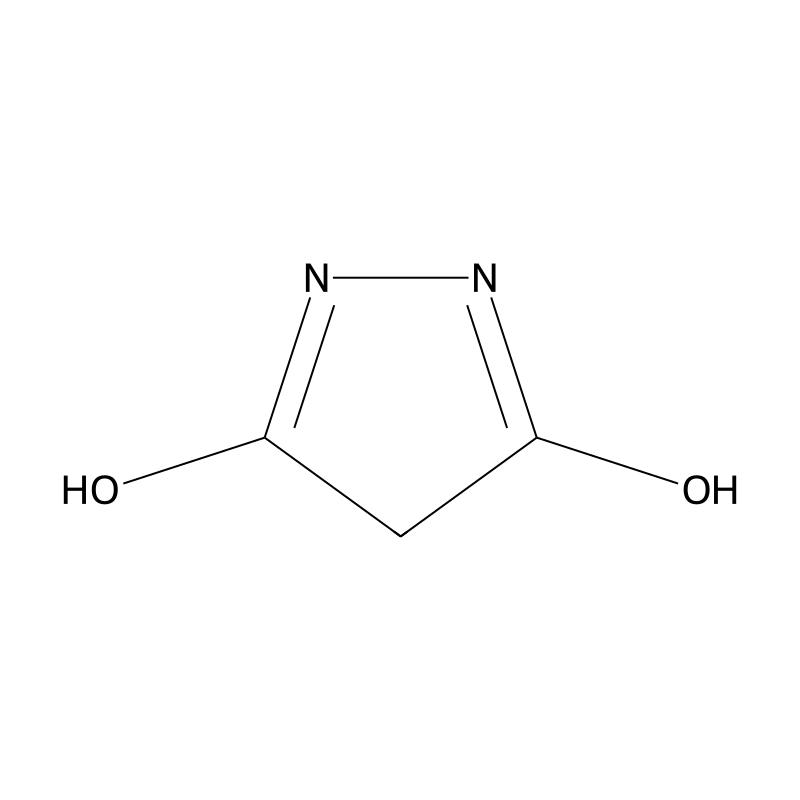

Pyrazolidine-3,5-dione is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. Its molecular formula is CHNO, and it is classified as a dione due to the presence of two carbonyl functional groups. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development.

- Electrophilic Substitution: The nitrogen atoms in the ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic system.

- Nucleophilic Addition: The carbonyl groups are susceptible to nucleophilic attack, leading to the formation of derivatives with diverse functional groups.

- Condensation Reactions: Pyrazolidine-3,5-dione can react with 1,2-dicarbonyl compounds to form more complex structures, demonstrating its utility in synthetic organic chemistry .

Research has indicated that pyrazolidine-3,5-dione derivatives exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

- Anticancer Activity: Certain compounds derived from pyrazolidine-3,5-dione have been evaluated for their anticancer properties, demonstrating cytotoxic effects on cancer cell lines .

- Farnesoid X Receptor Agonism: Specific derivatives act as non-steroidal agonists of the farnesoid X receptor, which plays a crucial role in bile acid homeostasis and lipid metabolism .

Several methods have been developed for synthesizing pyrazolidine-3,5-dione and its derivatives:

- Catalyzed Reactions: A notable method involves the use of magnesium(II) acetylacetonate as a catalyst in aqueous media to synthesize novel derivatives efficiently .

- Condensation Reactions: The compound can be synthesized through condensation reactions involving 1,2-dicarbonyl compounds and hydrazines or hydrazones .

- Multi-step Synthesis: More complex derivatives may require multi-step synthesis involving various reagents and conditions tailored to introduce specific functional groups .

Pyrazolidine-3,5-dione has several applications in various fields:

- Pharmaceuticals: Its derivatives are being explored for their potential use as therapeutic agents against infections and cancers.

- Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry.

- Agricultural Chemistry: Some derivatives may have applications in agrochemicals due to their biological activity against pathogens .

Studies have investigated the interactions of pyrazolidine-3,5-dione with various biological targets:

- Enzyme Inhibition: Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, such as UDP-N-acetylenolpyruvyl glucosamine reductase .

- Receptor Binding Studies: Research has focused on the binding affinity of pyrazolidine-3,5-dione derivatives to nuclear receptors like the farnesoid X receptor, which could inform their therapeutic potential .

Pyrazolidine-3,5-dione shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Hydroxypyrazole | Pyrazole derivative | Antimicrobial and anticancer |

| 4-Hydroxycoumarin | Coumarin derivative | Anticoagulant |

| 1,2-Dihydropyridine | Pyridine derivative | Neuroprotective |

| Thiazolidinediones | Thiazolidine derivative | Antidiabetic |

Uniqueness of Pyrazolidine-3,5-Dione

Pyrazolidine-3,5-dione is unique due to its specific ring structure that allows for diverse chemical modifications while maintaining stability. Its dual carbonyl groups enhance its reactivity compared to other similar compounds. Additionally, its demonstrated activity as an agonist for the farnesoid X receptor distinguishes it within its class of compounds.

Pyrazolidine-3,5-dione, a heterocyclic compound with the molecular formula C3H4N2O2, represents an important scaffold in synthetic organic chemistry [1] [2]. This five-membered ring structure contains two nitrogen atoms at positions 1 and 2, with carbonyl groups at positions 3 and 5 [3]. Classical condensation reactions have historically been the predominant approach for synthesizing this valuable heterocyclic system [4].

Hydrazine-Based Cyclization Approaches

The most fundamental and widely employed method for synthesizing pyrazolidine-3,5-dione involves the cyclization reaction between hydrazine derivatives and appropriate dicarbonyl compounds [5]. This approach typically proceeds through a nucleophilic addition-elimination sequence, where the hydrazine nitrogen atoms attack the carbonyl carbons sequentially [4] [5].

One of the most established synthetic routes involves the condensation of hydrazine derivatives with carbon suboxide, producing pyrazolidine-3,5-dione derivatives in yields ranging from 80-90% [10]. This direct approach represents an efficient one-step heterocyclization reaction that forms the core structure with high efficiency [10] [21].

Another classical approach involves the reaction of hydrazine derivatives with diethyl malonate in the presence of ethanol and catalytic acetic acid [23]. This method typically requires refluxing for 5-6 hours to achieve complete cyclization [23]. The reaction proceeds through initial nucleophilic attack by the hydrazine on one of the ester carbonyls, followed by intramolecular cyclization to form the five-membered ring structure [5] [23].

| Hydrazine Derivative | Dicarbonyl Compound | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Phenylhydrazine | Diethyl malonate | Ethanol, AcOH, reflux 5h | 75-85 |

| Substituted phenylhydrazines | Carbon suboxide | -70°C, slow addition | 80-90 |

| 4-Chlorophenylhydrazine | Diethyl malonate | Ethanol, AcOH, reflux 6h | 78-82 |

| Hydrazine hydrochloride | Malonyl dichloride | THF, base, 0°C to RT | 65-75 |

The reaction mechanism typically involves initial nucleophilic attack by the hydrazine nitrogen on one of the carbonyl carbons, followed by elimination of the leaving group (typically an alcohol in the case of esters) [10]. The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to ring closure and formation of the pyrazolidine-3,5-dione structure [5] [10].

Cyclopentane-1,3-dione Derivatives as Precursors

An alternative classical approach to pyrazolidine-3,5-dione synthesis involves the use of cyclopentane-1,3-dione derivatives as precursors [6]. This method represents a different synthetic strategy that can offer advantages in certain contexts, particularly when specific substitution patterns are desired [6] [7].

The transformation of cyclopentane-1,3-dione to pyrazolidine-3,5-dione typically involves ring contraction processes that incorporate nitrogen atoms into the structure [6]. This approach often begins with the desymmetrization of a 1,3-cyclopentanedione moiety via intramolecular aldol reactions [6]. The resulting bicyclic intermediates can then undergo further transformations to yield the desired pyrazolidine-3,5-dione scaffold [6] [7].

Research has demonstrated that 2-methyl-1,3-cyclopentanedione can serve as an effective starting material for these transformations [6]. The process typically involves elaborate functionalization of the cyclopentane ring in the resulting bicyclic structures, ultimately leading to the formation of the pyrazolidine-3,5-dione core [6] [7].

One notable advantage of this approach is the potential for stereoselective synthesis, as demonstrated in studies where highly stereoselective construction of cis-hydrindane skeletons was achieved via the desymmetrization strategy of a 1,3-cyclopentanedione moiety [6]. This method allows for precise control over the stereochemistry of the resulting compounds, which can be crucial for certain applications [6] [7].

Modern Catalytic Strategies

Contemporary approaches to pyrazolidine-3,5-dione synthesis have increasingly focused on catalytic methods that offer improved efficiency, selectivity, and environmental sustainability [8] [9]. These modern strategies represent significant advancements over classical methods, often providing higher yields, milder reaction conditions, and greater functional group tolerance [9].

Solvent-Free Synthesis Techniques

Solvent-free synthesis techniques have emerged as environmentally friendly alternatives for preparing pyrazolidine-3,5-dione derivatives [9] [14]. These approaches eliminate or significantly reduce the use of organic solvents, thereby minimizing waste generation and environmental impact [9].

One notable solvent-free method involves the grindstone technique, which utilizes mechanical grinding to facilitate chemical reactions without the need for solvent media [16] [17]. A recent study demonstrated the successful one-pot synthesis of multicomponent pyrazolidine-3,5-dione derivatives via the grindstone method using copper(II)-tyrosinase enzyme as a catalyst [16]. This approach yielded the desired products in excellent yields ranging from 84% to 96% under mild reaction conditions [16] [17].

| Catalyst | Reaction Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Cu(II)-tyrosinase enzyme | Grindstone method | 30-45 min | 84-96 |

| p-Toluenesulfonic acid | Solvent-free heating | 1-2 h | 75-88 |

| Magnesium(II) acetylacetonate | Water medium | 2-3 h | 80-90 |

| L-proline | Neat conditions | 3-4 h | 70-85 |

Another effective solvent-free approach involves the use of p-toluenesulfonic acid as a catalyst for the synthesis of pyrazolidine-3,5-dione derivatives [14]. This method typically involves heating the reaction components together without solvent, resulting in efficient cyclization and formation of the desired products [14]. The absence of solvent not only reduces environmental impact but can also lead to increased reaction rates and improved yields due to higher effective concentrations of reactants [9] [14].

Magnesium(II)-catalyzed reactions in water medium represent another environmentally friendly approach that has been successfully applied to the synthesis of pyrazolidine-3,5-dione derivatives [4]. This method utilizes water as a green reaction medium, further enhancing the environmental sustainability of the synthetic process [4] [9].

Microwave-Assisted Routes

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds, including pyrazolidine-3,5-dione derivatives, by dramatically reducing reaction times and often improving yields [9] [11]. This technology provides rapid, efficient heating through direct interaction of microwave energy with the reaction components [9].

A simple, rapid, and efficient one-pot protocol for the preparation of 4-arylidenepyrazolone derivatives has been developed using solvent-free, microwave-assisted reactions [9]. This approach combines the benefits of solvent-free synthesis with the advantages of microwave irradiation, resulting in an exceptionally efficient synthetic method [9] [11].

Microwave-assisted synthesis of pyrazolidine-3,5-dione derivatives typically involves irradiating the reaction mixture for short periods (often just minutes) at controlled power levels [11] [15]. For example, a procedure for synthesizing novel pyrazole derivatives involves microwave irradiation of the reaction components for 5-10 minutes at a maximum power of 250-300 watts, with intermittent heating at 30-second intervals [11] [15].

The advantages of microwave-assisted routes include significantly reduced reaction times (from hours to minutes), improved yields, and often enhanced selectivity [9] [11]. Additionally, these methods frequently allow for one-pot, multi-step processes that eliminate the need for isolation and purification of intermediates, further increasing synthetic efficiency [9] [15].

Research has demonstrated that microwave-assisted synthesis can be particularly effective for preparing N-substituted pyrazolidine-3,5-dione derivatives [11]. For instance, the reaction of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with benzohydrazide under microwave irradiation for just 30 seconds, followed by 5 minutes of heating, resulted in an 82% yield of the desired product [11].

Functionalization of Core Structure

The pyrazolidine-3,5-dione scaffold serves as a versatile platform for further functionalization, allowing for the introduction of diverse substituents that can significantly alter the properties and potential applications of the resulting compounds [8] [12]. Strategic functionalization of this core structure has been extensively explored to develop compounds with specific characteristics [8].

N-Substitution Patterns

N-substitution represents one of the most common approaches for modifying the pyrazolidine-3,5-dione core structure [7] [12]. The nitrogen atoms at positions 1 and 2 offer convenient sites for introducing various substituents, leading to a wide range of derivatives with diverse properties [7].

The most straightforward method for N-substitution involves the use of appropriately substituted hydrazines in the initial cyclization reaction [5] [7]. For example, phenylhydrazine yields 1-phenylpyrazolidine-3,5-dione, while using 1,2-diphenylhydrazine results in 1,2-diphenylpyrazolidine-3,5-dione [7] [20].

Post-cyclization N-substitution is also possible through various alkylation and acylation reactions [12]. These transformations typically target the more nucleophilic N-1 position, although conditions can be optimized to achieve N-2 substitution as well [12] [20].

A study on the structure-activity relationship of pyrazolidine-3,5-dione derivatives revealed that substitution patterns on the nitrogen atoms significantly influence the properties of these compounds [25]. For instance, phenyl substitution at the nitrogen of pyrazolidine-3,5-dione has been shown to produce appreciable biological activity in certain contexts [12] [25].

| N-Substitution Pattern | Synthetic Method | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1-Phenyl-2-unsubstituted | Phenylhydrazine cyclization | Ethanol, AcOH, reflux | 75-85 |

| 1,2-Diphenyl | 1,2-Diphenylhydrazine cyclization | Ethanol, AcOH, reflux | 70-80 |

| 1-Alkyl-2-phenyl | N-alkylation of 1-phenyl derivative | Base, alkyl halide, DMF | 65-75 |

| 1-(Aminoalkyl)-2-phenyl | Mannich reaction | Formaldehyde, amine, HCl | 60-70 |

The introduction of various functional groups at the nitrogen positions can significantly alter the physicochemical properties of the resulting compounds [12]. For example, incorporating basic amine functionalities can enhance water solubility and potentially improve binding interactions with biological targets [24] [25].

C-4 Position Modifications

The C-4 position of the pyrazolidine-3,5-dione scaffold represents another important site for functionalization [13] [20]. This position bears an acidic proton due to the flanking carbonyl groups, making it amenable to various modifications including alkylation, arylation, and condensation reactions [13].

One common approach for C-4 modification involves Knoevenagel condensation reactions with aldehydes or ketones [20]. For example, 1,2-diphenylpyrazolidine-3,5-dione undergoes condensation with polyfluoroalkyl-containing 3-oxo esters in the presence of L-proline as a catalyst to afford ethyl 3-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-3-(polyfluoroalkyl)prop-2-enoates [20].

Another effective method for C-4 functionalization involves the use of activated amide intermediates [13]. For instance, pyrimidine nucleosides can be modified at the C-4 position via in situ amide activation with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate, and similar strategies can be applied to pyrazolidine-3,5-dione derivatives [13].

Research has demonstrated that the acidity of the hydrogen atom at the C-4 position is crucial for certain biological activities [25]. Structure-activity relationship studies have shown that removing this acidic proton (e.g., through 4,4-dialkyl derivatives) can abolish specific activities, highlighting the importance of this position in determining the properties of pyrazolidine-3,5-dione derivatives [25].

The C-4 position can also serve as a point of attachment for creating more complex molecular architectures [8] [18]. For example, pyrazolidine-3,5-dione derivatives have been used as building blocks for the synthesis of various heterocyclic systems through reactions at the C-4 position [8] [18].

Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction analysis represents the most definitive method for determining the three-dimensional structure of pyrazolidine-3,5-dione derivatives. Single-crystal X-ray diffraction studies have been extensively performed on numerous derivatives, providing crucial structural information [1] [2].

Recent crystallographic investigations have revealed that pyrazolidine-3,5-dione derivatives typically crystallize in various space groups depending on the substituents. For instance, the (Z)-4-(2-(4-bromophenyl)hydrazineylidene)-1-phenylpyrazolidine-3,5-dione crystallizes in the space group P 1 c 1 with cell parameters a = 16.1068 ± 0.0017 Å, b = 5.7977 ± 0.0006 Å, c = 7.4341 ± 0.0008 Å, β = 94.755 ± 0.004°, and V = 691.82 ± 0.13 ų [1]. The structure determination was performed at 125 ± 2 K using molybdenum Kα radiation (λ = 0.71073 Å), yielding excellent refinement statistics with R-factors of 0.0419 for observed reflections and 0.0485 for all reflections [1].

The asymmetric unit compositions vary significantly among different derivatives. For example, the (4E)-4-[(2-hydroxyanilino)methylidene]-1-phenylpyrazolidine-3,5-dione dimethyl sulfoxide hemisolvate contains two independent pyrazolidine-3,5-dione molecules and one dimethyl sulfoxide solvent molecule in the asymmetric unit [3]. This arrangement demonstrates the influence of intermolecular interactions on crystal packing.

Crystallographic data consistently show that the pyrazolidine ring adopts an envelope conformation with the nitrogen atom typically deviating from the plane of the remaining four atoms. The dihedral angles between the pyrazolidine ring and attached phenyl groups provide insights into molecular flexibility and potential conformational preferences [4] [5].

Tautomeric Equilibria Observations

Crystallographic studies have provided definitive evidence for tautomeric equilibria in pyrazolidine-3,5-dione systems. The predominant tautomeric form observed in solid-state structures is the diketo form, which is consistent with infrared spectroscopic evidence [6] [7].

The tautomeric equilibrium between the diketo and enol forms has been extensively studied through X-ray crystallography. Nuclear magnetic resonance studies have demonstrated that the diketo form is the only unambiguously detectable tautomer of N-phenylpyrazolidine-3,5-diones in deuterated chloroform and dimethyl sulfoxide [6]. However, polar solvents can shift the equilibrium toward the keto-enol form, while elevated temperatures favor the diketo form [6].

Crystallographic observations reveal that intramolecular hydrogen bonding patterns significantly influence tautomeric preferences. In each pyrazolidine-3,5-dione molecule, intramolecular N—H⋯O hydrogen bonds form characteristic S(5)S(6) motifs, stabilizing the diketo tautomer [3] [8]. These structural features are crucial for understanding the chemical reactivity and biological activity of these compounds.

The crystal packing arrangements show that pairs of pyrazolidine-3,5-dione molecules are frequently linked by N—H⋯O hydrogen bonds, forming dimers with R₂²(8) motifs [3]. These dimers are subsequently connected through solvent molecules via O—H⋯O hydrogen bonds, creating extended ribbon structures along crystallographic axes [3].

Spectroscopic Characterization

NMR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about pyrazolidine-3,5-dione derivatives through characteristic chemical shifts and coupling patterns. The ¹H NMR spectra of these compounds exhibit distinctive signals that facilitate structural elucidation [9] [10].

The aromatic proton signals in pyrazolidine-3,5-dione derivatives typically appear in the region of 6.69-8.17 ppm, with substituted derivatives showing specific patterns. For instance, the 4-bromophenyl derivative displays signals at 7.58 ppm (doublet, J = 10.0 Hz) and 8.17 ppm (doublet, J = 10.0 Hz) for the aromatic protons [2]. The H-4 proton of the pyrazolidine ring appears as a broadened singlet, with chemical shifts ranging from 4.35 to 7.91 ppm depending on the substitution pattern [11] [12].

The ¹³C NMR spectra provide crucial information about the carbonyl carbons of the pyrazolidine-3,5-dione nucleus. These signals consistently appear in the range of 164.08-170.3 ppm, representing the characteristic chemical shift for the C=O carbons [10] [12]. The C-4 carbon of the pyrazolidine ring exhibits signals at 80.37-80.42 ppm, which is diagnostic for this position [12].

Coupling constants provide additional structural information, with typical J values ranging from 5-10 Hz for ring protons and 7.2-10.0 Hz for aromatic systems [10]. The broadening of certain signals, particularly the H-4 proton and methine atoms in fluorinated derivatives, indicates long-range coupling with fluorine nuclei [12].

The tautomeric behavior of pyrazolidine-3,5-dione derivatives is clearly observable in NMR spectra. The diketo form predominates in most solvents, as evidenced by the characteristic carbonyl carbon signals and the absence of enolic proton signals [6]. However, the equilibrium can shift in polar solvents, and elevated temperatures favor the diketo form [6].

IR Absorption Profiles

Infrared spectroscopy provides characteristic absorption profiles that enable rapid identification and structural confirmation of pyrazolidine-3,5-dione derivatives. The carbonyl stretching vibrations represent the most distinctive feature of these compounds, appearing as strong absorptions in the region of 1690-1766 cm⁻¹ [13] [14].

The infrared spectrum of pyrazolidine-3,5-dione derivatives typically exhibits the following characteristic absorptions: carbonyl stretching at 1690-1766 cm⁻¹ (strong), N-H stretching at 3111-3470 cm⁻¹ (medium to strong), aromatic C-H stretching at 3041-3199 cm⁻¹ (medium), and aliphatic C-H stretching at 2818-2990 cm⁻¹ (medium) [13] [14].

The presence of substituents significantly affects the infrared absorption patterns. For example, compounds containing nitro groups show characteristic absorptions, while halogenated derivatives exhibit specific fingerprint region absorptions [14]. The C=N stretching vibrations appear in the range of 1571-1613 cm⁻¹, providing additional structural information [15].

The infrared spectra also reveal information about tautomeric equilibria. The diketo tautomer exhibits two distinct carbonyl stretching bands, while the presence of enolic forms would be indicated by characteristic O-H stretching absorptions and modified carbonyl frequencies [7]. The predominance of the diketo form in solid-state samples is consistently observed across different derivatives [7].

Ring deformation modes appear in the lower frequency region (664-785 cm⁻¹), providing fingerprint information specific to the pyrazolidine-3,5-dione framework [16]. These vibrations are particularly useful for confirming the presence of the heterocyclic ring system and distinguishing between different substitution patterns.

Quantum Chemical Descriptors

HOMO-LUMO Energy Calculations

Frontier molecular orbital analysis provides fundamental insights into the electronic properties and reactivity of pyrazolidine-3,5-dione derivatives. Density functional theory calculations have been extensively employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [2] [17].

The HOMO-LUMO energy gap represents a crucial parameter for understanding chemical reactivity and kinetic stability. For pyrazolidine-3,5-dione derivatives, the HOMO energies typically range from -6.12 to -6.45 eV, while LUMO energies fall between -1.78 and -1.92 eV [2] [17]. These values result in energy gaps of approximately 4.20-4.67 eV, indicating moderate chemical stability and reactivity [2].

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the nitrogen atoms and portions of the aromatic rings, while the LUMO is distributed across the carbonyl groups and conjugated systems [2]. This distribution pattern explains the nucleophilic character of the nitrogen centers and the electrophilic nature of the carbonyl carbons.

Electronic transitions from HOMO to LUMO represent charge transfer processes that are fundamental to the optical and electronic properties of these compounds. The calculated energy gaps correlate well with experimental UV-visible absorption spectra, providing validation for the theoretical predictions [2].

The influence of substituents on frontier molecular orbital energies is significant. Electron-withdrawing groups typically lower both HOMO and LUMO energies, while electron-donating groups have the opposite effect. This relationship enables rational design of derivatives with tailored electronic properties [2] [17].

Dipole Moment Analysis

Dipole moment calculations provide crucial information about the polarity and charge distribution in pyrazolidine-3,5-dione derivatives. Quantum chemical calculations using density functional theory methods have yielded dipole moments ranging from 2.89 to 4.12 Debye for various derivatives [2] [18].

The dipole moment values reflect the asymmetric charge distribution resulting from the presence of electronegative oxygen atoms in the carbonyl groups and the electronic effects of aromatic substituents. The magnitude of the dipole moment is influenced by the extent of charge separation and the molecular geometry [18].

Substituent effects on dipole moments are pronounced. Electron-withdrawing groups such as nitro or halogen substituents typically increase the dipole moment, while electron-donating groups may decrease it. The position of substitution also affects the overall molecular dipole moment due to vectorial addition of bond dipoles [18].

The calculated dipole moments show good agreement with experimental values when available, typically within 0.1-0.2 Debye [19]. This agreement validates the computational methods and provides confidence in the predicted electronic properties [19].

Temperature and solvent effects on dipole moments have been investigated both theoretically and experimentally. The dipole moment values can vary slightly with temperature due to conformational changes, but the effects are generally small for rigid molecules like pyrazolidine-3,5-dione derivatives [19].